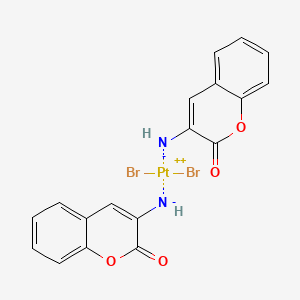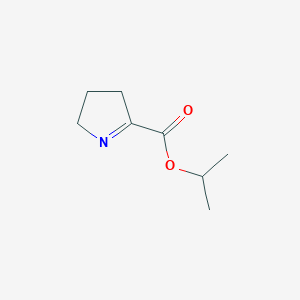![molecular formula C9H7NO3S B12874099 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
2-(Methylthio)benzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of ortho-nitrophenols or ortho-nitroanilines with benzaldehydes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Methylthio)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Methylsulfanyl-1,3-benzoxazole
- 2-Methylthio-benzoxazole
- Benzo[d]oxazole-5-carboxylic acid
Comparison: 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-14-9-10-6-4-5(8(11)12)2-3-7(6)13-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
GHRRBAXYXDNWPK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


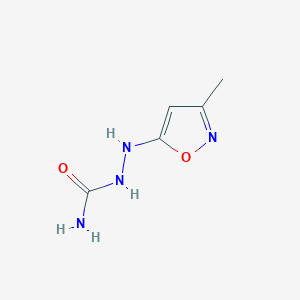

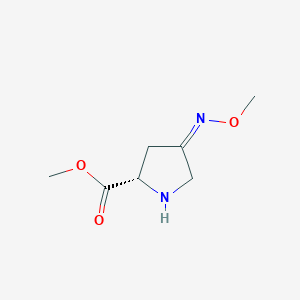
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
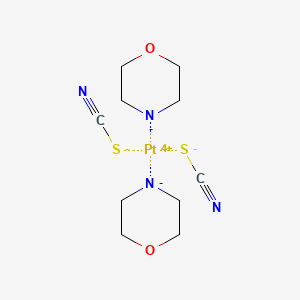
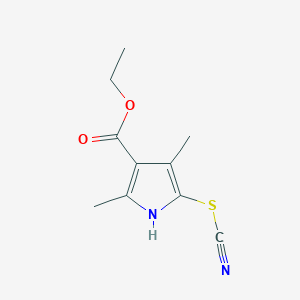
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
